molecular formula C11H13Cl2N B13604272 3-(2,6-Dichlorobenzyl)pyrrolidine

3-(2,6-Dichlorobenzyl)pyrrolidine

Cat. No.: B13604272
M. Wt: 230.13 g/mol
InChI Key: KIJPOFTZZMIXDK-UHFFFAOYSA-N
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Description

3-(2,6-Dichlorobenzyl)pyrrolidine is a pyrrolidine derivative substituted with a 2,6-dichlorobenzyl group at the 3-position of the pyrrolidine ring. The 2,6-dichlorobenzyl substituent enhances lipophilicity and may influence binding interactions through steric and electronic effects .

Properties

Molecular Formula

C11H13Cl2N

Molecular Weight

230.13 g/mol

IUPAC Name

3-[(2,6-dichlorophenyl)methyl]pyrrolidine

InChI

InChI=1S/C11H13Cl2N/c12-10-2-1-3-11(13)9(10)6-8-4-5-14-7-8/h1-3,8,14H,4-7H2

InChI Key

KIJPOFTZZMIXDK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC1CC2=C(C=CC=C2Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,6-Dichlorobenzyl)pyrrolidine typically involves the reaction of 2,6-dichlorobenzyl chloride with pyrrolidine. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:

2,6-Dichlorobenzyl chloride+PyrrolidineThis compound+HCl\text{2,6-Dichlorobenzyl chloride} + \text{Pyrrolidine} \rightarrow \text{this compound} + \text{HCl} 2,6-Dichlorobenzyl chloride+Pyrrolidine→this compound+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of solvents such as dichloromethane or toluene can facilitate the reaction by dissolving the reactants and products.

Chemical Reactions Analysis

Types of Reactions: 3-(2,6-Dichlorobenzyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the 2,6-dichlorobenzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives of the compound.

    Substitution: Various substituted pyrrolidine derivatives.

Scientific Research Applications

3-(2,6-Dichlorobenzyl)pyrrolidine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as a building block in the synthesis of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 3-(2,6-Dichlorobenzyl)pyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares 3-(2,6-dichlorobenzyl)pyrrolidine with structurally similar compounds, emphasizing molecular features and physicochemical properties:

Compound Molecular Formula Molar Mass (g/mol) Key Properties Structural Features Reference
This compound C₁₁H₁₃Cl₂N 248.14 High lipophilicity (inferred); likely soluble in organic solvents Pyrrolidine with 2,6-dichlorobenzyl at C3
2-(2,6-Dichlorobenzyl)pyrrolidine-1,3-dione C₁₁H₉Cl₂NO₂ 274.10 Crystalline solid; pharmaceutical activity (e.g., anticonvulsant potential) Pyrrolidine-dione with 2,6-dichlorobenzyl at C2
(S)-2-Amino-2-(2,6-dichlorobenzyl)pent-4-ynoic acid C₁₃H₁₂Cl₂NO₂ 293.15 IC₅₀ = 1.31 mM (collagenase inhibition); ΔG = –6.5 kcal/mol (docking) Amino acid with 2,6-dichlorobenzyl and alkyne
(2,6-Dichlorobenzyl)-(S)-pyrrolidin-3-yl-amine hydrochloride C₁₁H₁₅Cl₃N₂ 281.61 Amine hydrochloride salt; potential CNS activity Pyrrolidin-3-yl-amine with 2,6-dichlorobenzyl
Famoxadone (1-(4-Chlorobenzyl)-3-(2,6-dichlorobenzyl)-...) C₂₂H₁₈Cl₃N₃O₂ 472.75 Fungicidal activity; commercial agrochemical Imidazole-piperidine hybrid with dichlorobenzyls

Key Observations :

  • Lipophilicity: The 2,6-dichlorobenzyl group increases lipophilicity across analogs, enhancing solubility in organic solvents (e.g., dichlorobenzyl esters dissolve readily in nonpolar media) .
  • Chlorine Position Effects : In collagenase inhibitors, the 2,6-dichloro isomer exhibits marginally lower IC₅₀ (1.31 mM) than the 2,4-dichloro analog (1.48 mM), attributed to optimized hydrogen bonding (1.96 Å vs. 2.20 Å) and π–π interactions .
  • Conformational Flexibility : Crystal structures reveal that dichlorobenzyl-substituted pyrrolidines adopt distinct conformations. For example, in 1,3-dione derivatives, the benzene ring is twisted by ~58.9° relative to the pyrrolidine ring, influencing packing via C–H···O interactions .
Stability and Crystal Packing

Dichlorobenzyl-substituted compounds exhibit stable crystal packing driven by intermolecular interactions. For example, carbonyl groups in pyrrolidine-1,3-dione derivatives form inversion dimers via dipole–dipole interactions and layers via C–H···O bonds .

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